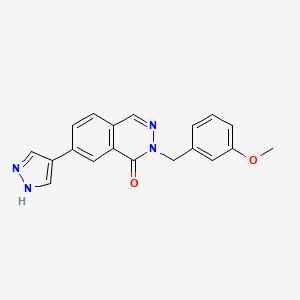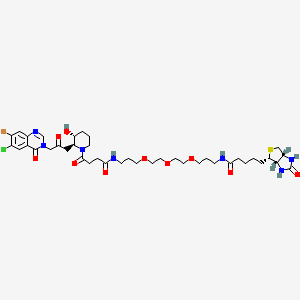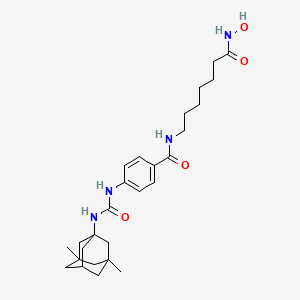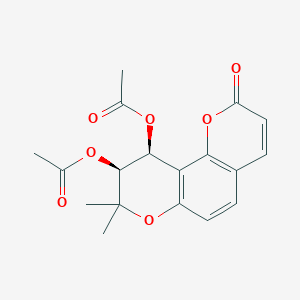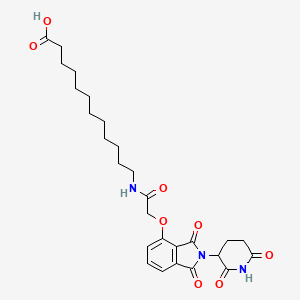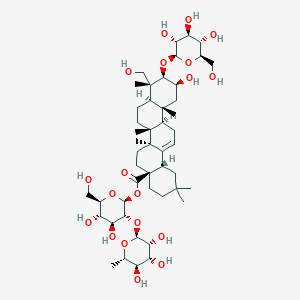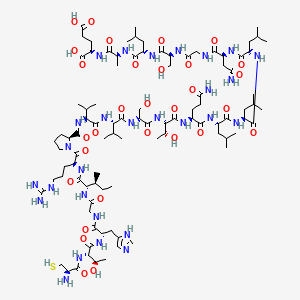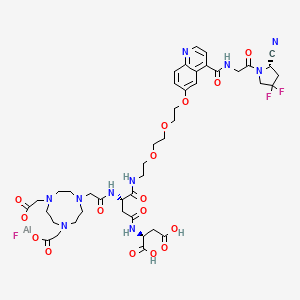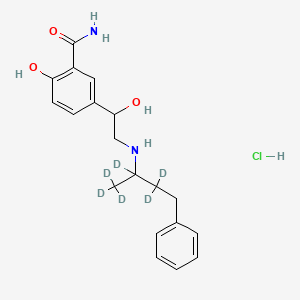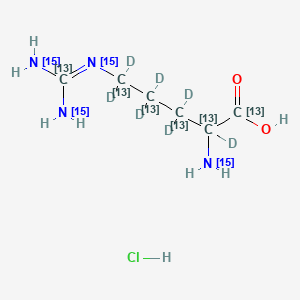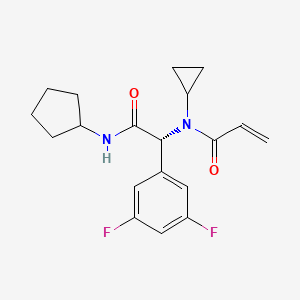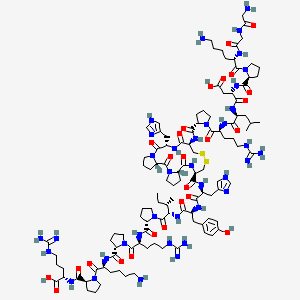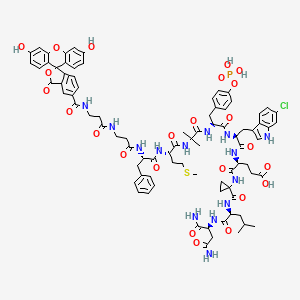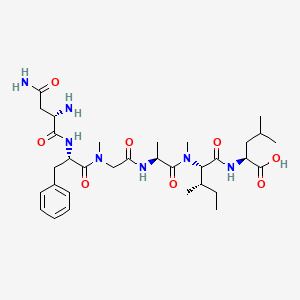
NF(N-Me)GA(N-Me)IL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NF(N-Me)GA(N-Me)IL is a biologically active peptide, representing a modified segment (amino acids 22 to 27) of the human islet amyloid polypeptide (hIAPP) sequence NFGAIL. This modification includes N-methylations at G24 and I26, transforming the amyloidogenic and cytotoxic nature of the original sequence into a non-amyloidogenic and non-cytotoxic variant . The peptide maintains the ability to bind with high affinity to full-length hIAPP, effectively inhibiting its fibril formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NF(N-Me)GA(N-Me)IL involves the N-methylation of the amide bonds at G24 and I26 in the NFGAIL sequence. This process is typically carried out using standard solid-phase peptide synthesis (SPPS) techniques . The N-methylation is achieved by incorporating N-methylated amino acids during the peptide assembly .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides . The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: NF(N-Me)GA(N-Me)IL primarily undergoes peptide bond formation and cleavage reactions. The N-methylation of the amide bonds at G24 and I26 makes the peptide resistant to enzymatic degradation, which is a significant advantage in biological applications .
Common Reagents and Conditions: The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or HATU, and deprotection reagents like trifluoroacetic acid (TFA) . The N-methylation is achieved using N-methylated amino acids during the SPPS process .
Major Products Formed: The major product formed from the synthesis of this compound is the N-methylated peptide itself.
Aplicaciones Científicas De Investigación
NF(N-Me)GA(N-Me)IL has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a model peptide to study the effects of N-methylation on peptide structure and stability . It serves as a valuable tool for understanding the role of N-methylation in modulating peptide properties .
Biology: In biology, this compound is used to investigate the mechanisms of amyloid formation and inhibition . Its ability to inhibit the fibril formation of hIAPP makes it a potential therapeutic candidate for diseases associated with amyloid aggregation, such as type 2 diabetes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in preventing amyloid-related diseases . Its non-amyloidogenic and non-cytotoxic properties make it a promising candidate for drug development .
Industry: In the industry, this compound is used in the development of peptide-based therapeutics and diagnostics . Its high affinity for hIAPP and ability to inhibit fibril formation make it a valuable component in the design of amyloid inhibitors .
Mecanismo De Acción
NF(N-Me)GA(N-Me)IL exerts its effects by binding with high affinity to full-length hIAPP, effectively inhibiting its fibril formation . The N-methylation of the amide bonds at G24 and I26 transforms the amyloidogenic and cytotoxic nature of the original sequence into a non-amyloidogenic and non-cytotoxic variant . This modification prevents the aggregation of hIAPP into amyloid fibrils, thereby inhibiting the cytotoxic effects associated with amyloid formation .
Comparación Con Compuestos Similares
NF(N-Me)GA(N-Me)IL is unique due to its N-methylation at G24 and I26, which transforms the amyloidogenic and cytotoxic nature of the original NFGAIL sequence into a non-amyloidogenic and non-cytotoxic variant . Similar compounds include other modified peptides derived from hIAPP, such as NFGAIL and its analogs .
List of Similar Compounds:- NFGAIL
- NFGAIL with different N-methylation patterns
- Other hIAPP-derived peptides with modifications to reduce amyloidogenicity and cytotoxicity .
Propiedades
Fórmula molecular |
C32H51N7O8 |
|---|---|
Peso molecular |
661.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H51N7O8/c1-8-19(4)27(29(43)37-24(32(46)47)14-18(2)3)39(7)30(44)20(5)35-26(41)17-38(6)31(45)23(15-21-12-10-9-11-13-21)36-28(42)22(33)16-25(34)40/h9-13,18-20,22-24,27H,8,14-17,33H2,1-7H3,(H2,34,40)(H,35,41)(H,36,42)(H,37,43)(H,46,47)/t19-,20-,22-,23-,24-,27-/m0/s1 |
Clave InChI |
QKIYXOQZMBTDDJ-PKMOWMNGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


